molecular formula C8H4BrF B2895673 2-Bromo-3-fluorophenylacetylene CAS No. 1855543-30-4

2-Bromo-3-fluorophenylacetylene

Cat. No.: B2895673
CAS No.: 1855543-30-4
M. Wt: 199.022
InChI Key: CMJAHIQGIILKEM-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenylacetylene is an organic compound with the molecular formula C8H4BrF. It is also known by its IUPAC name, 2-bromo-1-ethynyl-3-fluorobenzene . This compound is of interest due to its unique structural features, which include both bromine and fluorine substituents on a phenylacetylene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluorophenylacetylene can be synthesized through various methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a likely candidate for large-scale synthesis due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorophenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, often used in substitution and coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetylenes .

Scientific Research Applications

2-Bromo-3-fluorophenylacetylene has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Bromo-3-fluorophenylacetylene largely depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon–carbon bonds through oxidative addition and transmetalation steps . The specific molecular targets and pathways involved in biological applications would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetylene
  • 2-Bromo-3-chlorophenylacetylene
  • 2-Bromo-3-iodophenylacetylene

Uniqueness

2-Bromo-3-fluorophenylacetylene is unique due to the presence of both bromine and fluorine atoms on the phenylacetylene framework. This combination of substituents can influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-ethynyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJAHIQGIILKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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